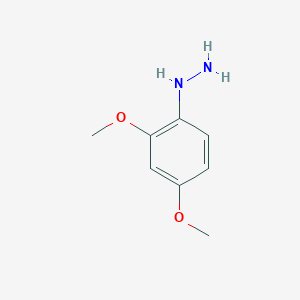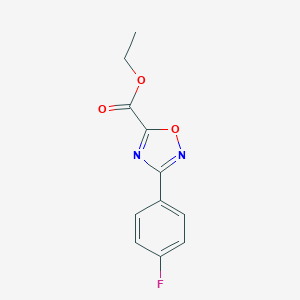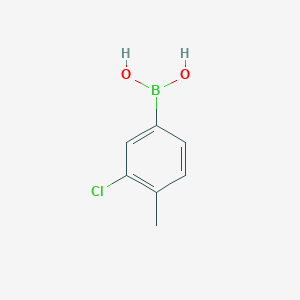
3-Chloro-4-methylphenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-Chloro-4-methylphenylboronic acid and related compounds involves various strategies, including palladium-catalyzed cross-coupling reactions and the use of sterically hindered N,N'-dihydroxyaminals. For instance, the synthesis and iodination of related phenylboronic acids have been explored through reactions involving palladium catalysts and transmetallation processes, yielding high-efficiency products (Hylarides et al., 1989).
Molecular Structure Analysis
The molecular structure of this compound and its analogs has been elucidated through single-crystal X-ray diffraction methods, revealing interesting aspects such as the syn-anti conformation of the boronic acid group and the role of C−H···X interactions in crystal packing (Shimpi et al., 2007). Additionally, vibrational spectroscopy studies have provided insights into the vibrational frequencies, molecular geometry, and electron density clouds of related phenylboronic acids (Sert et al., 2013).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including Suzuki-Miyaura cross-coupling in aqueous solvents, demonstrating its versatility as a reagent for forming biaryl structures under environmentally friendly conditions (Nájera et al., 2004). The compound's reactivity has also been explored in the context of condensation reactions, highlighting its potential in synthesizing complex boron-containing molecules (Zhang et al., 2013).
Physical Properties Analysis
The physical properties of this compound, including its crystal structures and thermal behavior, have been studied, revealing the importance of hydrogen bonding and weaker interactions such as C-H···Cl in determining its solid-state characteristics (Tchibouanga & Jacobs, 2020).
Chemical Properties Analysis
Investigations into the chemical properties of this compound have focused on its role in complexation reactions with polyols and its ability to form stable anionic complexes, demonstrating the compound's interesting behavior in chemical systems (Pizer & Tihal, 1992). Additionally, the compound's involvement in tautomeric equilibria and the formation of cyclic oxaborole derivatives underlines its dynamic chemical nature (Luliński et al., 2007).
Scientific Research Applications
Crystal Structures and Supramolecular Architecture : Shimpi, Seethalekshmi, and Pedireddi (2007) reported on the crystal structures of halophenylboronic acids, including 3-Chloro-4-methylphenylboronic acid. They emphasized the importance of C−H···X interactions in crystal packing and the formation of three-dimensional structures with channels occupied by water molecules (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Suzuki–Miyaura Cross-Couplings : Nájera, Gil-Moltó, and Karlström (2004) explored the versatility of palladium dichloride complexes for various cross-coupling reactions in water, including the Suzuki–Miyaura reaction with arylboronic acids. This method was used to synthesize important intermediates such as biphenylacetic acid and others (Nájera, Gil-Moltó, & Karlström, 2004).
Vibrational Spectra Analysis : Kurt (2009) conducted a study on the vibrational spectra of halophenylboronic acids, including this compound. The research involved Fourier transform Raman and infrared spectroscopy, providing insights into the structural and spectroscopic characteristics of these molecules (Kurt, 2009).
Pharmacological Aspects in Suzuki Cross-Coupling : Ikram et al. (2015) reported on the synthesis of various thiophene derivatives via Suzuki cross-coupling reaction using arylboronic acids. These compounds showed potential for haemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting medicinal applications (Ikram et al., 2015).
N-Heterocyclic Carbene-facilitated Condensation : Zhang et al. (2013) discussed a novel carbene-facilitated condensation of substituted phenylboronic acid monomers, including 3-Methylphenylboronic acid. This study provided insights into the structure of the resulting compounds (Zhang et al., 2013).
Molecular Docking Studies : Tanış, Kurt, Yalçın, and Ercan (2020) investigated the geometry, spectroscopy, and reactivity of formylphenylboronic acids, which are used in Suzuki-Miyaura reactions for synthesizing inhibitors of serine proteases. This study included molecular docking studies with anti-apoptotic proteins (Tanış et al., 2020).
Molecular Sensing Applications : Leung, Chiu, and Lam (2003) created a molecularly imprinted polymer material for sensing 3-chloro-1,2-propanediol using 4-vinylphenylboronic acid. This material acted as a potentiometric chemosensor for detecting specific analytes in food products (Leung, Chiu, & Lam, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-chloro-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJUYWRCAZWVSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397382 | |
| Record name | 3-Chloro-4-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175883-63-3 | |
| Record name | B-(3-Chloro-4-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175883-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-methylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



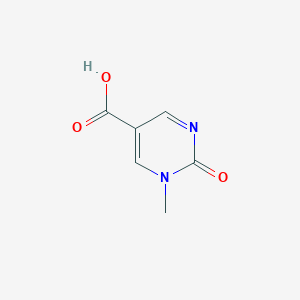

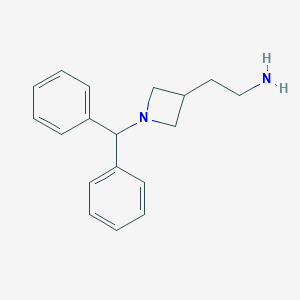
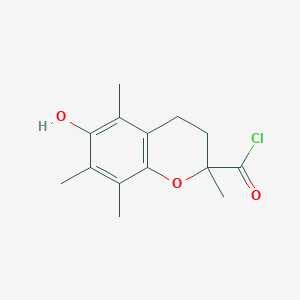



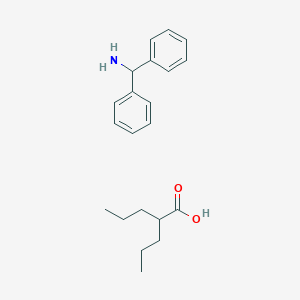
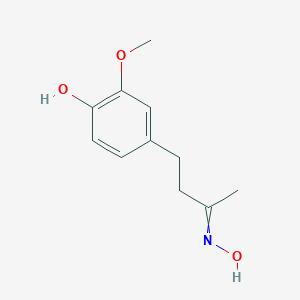
![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)
